

Glycofurol CAS number 31692-85-0: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Glycofurol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Glycofurol** (CAS 31692-85-0), a versatile excipient used in the pharmaceutical industry. This document consolidates key technical data, outlines detailed experimental protocols for its primary applications, and presents visual workflows to aid in research and development.

Core Technical Data

Glycofurol, chemically known as α -[(Tetrahydro-2-furanyl)methyl]- ω -hydroxy-poly(oxy-1,2-ethanediyl), is a valuable solvent and penetration enhancer.^[1] Its utility in pharmaceutical formulations is underscored by its physical and chemical properties, which are summarized below.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Glycofurol** are presented in Table 1. This data is essential for formulation development, ensuring compatibility and stability.

Property	Value	References
CAS Number	31692-85-0	[1]
Synonyms	Tetraglycol, Poly(ethylene glycol) tetrahydrofurfuryl ether	[2]
Molecular Formula	(C ₂ H ₄ O) _n C ₅ H ₁₀ O ₂	[2]
Appearance	Clear, colorless to pale yellow, viscous liquid	[3]
Odor	Almost odorless	[1]
Taste	Bitter, with a warm sensation on the tongue	[1]
Density	1.070–1.090 g/cm ³ at 20°C	[1]
Boiling Point	80-100 °C (for Glycofurol 75)	[1]
Refractive Index	n _D ²⁰ 1.4545	[1]
Viscosity (dynamic)	8–18 mPa·s at 20°C (for Glycofurol 75)	[1]
Purity	≥98%	[2]

Solubility Profile

Glycofurol's broad solubility is a key attribute for its use as a solvent for poorly soluble active pharmaceutical ingredients (APIs).[4] Table 2 details its miscibility with various common pharmaceutical solvents.

Solvent	Solubility at 20°C	References
Arachis oil	Immiscible	[1]
Castor oil	Miscible	[1]
Ethanol (95%)	Miscible in all proportions	[1]
Glycerin	Miscible in all proportions	[1]
Isopropyl ether	Immiscible	[1]
Petroleum ether	Immiscible	[1]
Polyethylene glycol 400	Miscible in all proportions	[1]
Propan-2-ol	Immiscible	[1]
Water	Soluble	[3]

Safety and Handling

While generally regarded as a relatively nontoxic and nonirritant material at typical concentrations used in pharmaceutical formulations, appropriate safety precautions should be observed.[\[1\]](#)

Hazard Statement	Precautionary Statement	References
May cause eye irritation.	Wear protective gloves/protective clothing/eye protection/face protection.	[5]
May damage fertility or the unborn child.	Obtain, read and follow all safety instructions before use.	[5]
Incompatible with oxidizing agents.	Store in a well-closed container protected from light, in a cool, dry place under nitrogen.	[1]

Experimental Protocols

This section provides detailed methodologies for key applications of **Glycofurol** in pharmaceutical development.

Preparation of a Parenteral Formulation

Glycofurol is frequently used as a co-solvent in parenteral formulations to enhance the solubility of hydrophobic drugs.[1] The following is a general protocol for preparing a sterile injectable solution.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Glycofurol**
- Water for Injection (WFI)
- Sterile vials and stoppers
- Sterile filtration apparatus (0.22 µm filter)
- Autoclave

Procedure:

- **Compounding:** In an aseptic environment, accurately weigh the required amount of API. In a sterile vessel, dissolve the API in the specified volume of **Glycofurol** with gentle mixing until a clear solution is obtained.
- **Dilution:** Gradually add Water for Injection to the **Glycofurol**-API concentrate to achieve the final target concentration. Continue mixing until the solution is homogeneous.
- **Sterile Filtration:** Filter the bulk solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.[6] This step removes any potential microbial contamination.
- **Filling:** Aseptically fill the sterile solution into pre-sterilized vials.

- Stoppering and Capping: Loosely place sterile stoppers on the vials for lyophilization (if required) or fully stopper and seal with aluminum caps for a liquid formulation.
- Terminal Sterilization: If the API and final formulation are heat-stable, perform terminal sterilization of the filled and sealed vials by autoclaving.[7]
- Quality Control: Conduct sterility testing, pyrogen testing (LAL test), particulate matter analysis, and an assay for API content and purity to ensure the final product meets all specifications.[8][9]

In Vitro Skin Permeation Study

Glycofurol can act as a penetration enhancer in topical and transdermal formulations.[1] An in vitro skin permeation study using Franz diffusion cells is a standard method to evaluate this effect.

Materials:

- Franz diffusion cells
- Excised human or animal skin (e.g., porcine ear skin)
- Test formulation containing API and **Glycofurol**
- Control formulation (without **Glycofurol**)
- Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
- High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

- Skin Preparation: Thaw frozen skin and remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
- Franz Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.[10]

- **Receptor Chamber Filling:** Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[5]
- **Equilibration:** Allow the assembled cells to equilibrate in a water bath at 32°C for at least 30 minutes.
- **Dosing:** Apply a finite dose of the test and control formulations to the surface of the skin in the donor compartment.
- **Sampling:** At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[5]
- **Sample Analysis:** Quantify the concentration of the API in the collected samples using a validated HPLC-UV method.[2]
- **Data Analysis:** Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (J_{ss}) and permeability coefficient (K_p). Compare the results from the test and control formulations to evaluate the penetration-enhancing effect of **Glycofurol**.

Nanoparticle Formulation via Emulsification-Solvent Diffusion

Glycofurol can be used as a non-toxic solvent in the preparation of polymeric nanoparticles for drug delivery.[11] The emulsification-solvent diffusion method is a common technique.

Materials:

- Biodegradable polymer (e.g., PLGA)
- Active Pharmaceutical Ingredient (API)
- **Glycofurol**
- Aqueous solution of a stabilizing agent (e.g., polyvinyl alcohol - PVA)

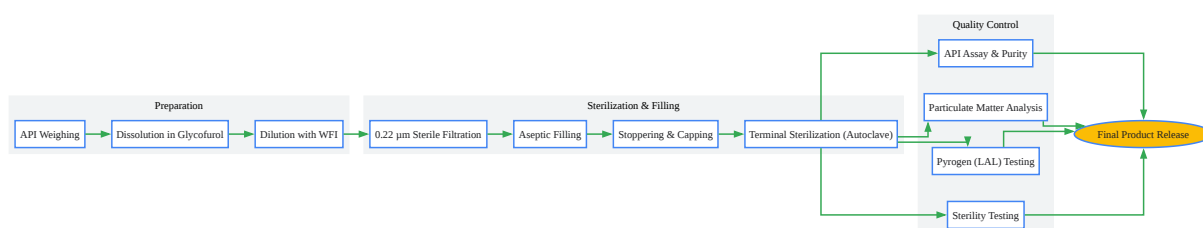
- Purified water
- Magnetic stirrer
- Ultracentrifuge

Procedure:

- Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the API in **Glycofurol** to form the organic phase.[\[12\]](#)
- Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., PVA) under continuous stirring to form an oil-in-water emulsion.
- Solvent Diffusion: Add a large volume of purified water to the emulsion under stirring. This will cause the **Glycofurol** to diffuse from the emulsion droplets into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.[\[13\]](#)
- Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.
- Washing: Wash the nanoparticle pellet with purified water multiple times to remove any residual **Glycofurol** and stabilizer.
- Lyophilization (Optional): Resuspend the nanoparticles in a cryoprotectant solution and freeze-dry to obtain a stable powder formulation.
- Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), zeta potential, morphology (using scanning or transmission electron microscopy), drug loading, and encapsulation efficiency.

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows described above.



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Caption: Workflow for Parenteral Formulation using **Glycofurol**.



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Caption: In Vitro Skin Permeation Study Workflow.



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Caption: Nanoparticle Formulation via Emulsification-Solvent Diffusion.

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